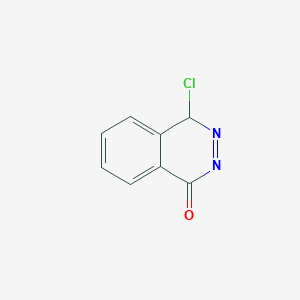

4-Chloro-1(4H)-phthalazinone

Description

Structural Significance of the Phthalazinone Heterocyclic System

The phthalazinone heterocyclic system is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyridazinone ring. This scaffold is of great importance in chemistry, largely because it is a "privileged structure" found in numerous molecules with a wide range of biological activities. frontiersin.org Phthalazinone and its derivatives are known to exhibit two tautomeric forms, the lactam and lactim forms, which can influence their reactivity and interaction with biological targets. bu.edu.eg

The significance of the phthalazinone core is underscored by its presence in several commercially available drugs. frontiersin.orgresearchgate.net This framework is a key component in compounds developed for various therapeutic areas, including oncology and allergic conditions. frontiersin.orgresearchgate.net Researchers have extensively explored phthalazinone derivatives, reporting activities such as anticancer, anti-inflammatory, antihypertensive, and anticonvulsant properties. frontiersin.orgresearchgate.netlongdom.org The versatility of the phthalazinone nucleus makes it an attractive starting point for the development of new chemical entities. frontiersin.org Phthalazine (B143731) derivatives can act as building blocks for creating more complex fused heterocyclic compounds. longdom.org

Table 1: Examples of Marketed Drugs Containing the Phthalazine or Phthalazinone Core

| Drug Name | Therapeutic Use | Structural Contribution of Phthalazine/Phthalazinone |

| Olaparib | Anticancer (PARP inhibitor) | Contains the phthalazinone-dione moiety crucial for its activity. frontiersin.orgresearchgate.net |

| Azelastine | Antihistamine | Features a substituted phthalazinone structure. frontiersin.orgnih.gov |

| Vatalanib | Anticancer (VEGFR inhibitor) | Incorporates the phthalazine ring system. frontiersin.org |

| Zopolrestat | Aldose Reductase Inhibitor | A phthalazinone derivative developed for diabetic complications. frontiersin.orgnih.gov |

Role of Halogenated Phthalazinones, particularly 4-Chloro-1(4H)-phthalazinone, in Synthetic Organic Chemistry

Halogenated phthalazinones are highly valuable precursors in organic synthesis. The introduction of a halogen, such as chlorine, onto the phthalazinone ring system creates a reactive center for further chemical transformations. This compound, in particular, is a versatile building block used to generate diverse libraries of substituted phthalazinones.

The primary synthetic utility of this compound stems from the chlorine atom at the C4 position, which functions as an effective leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles, as well as the formation of carbon-carbon bonds through various coupling reactions. For instance, 4-benzyl-1-chlorophthalazine, a closely related derivative, readily reacts with a range of nucleophiles including amines, hydrazines, and the anions of active methylene (B1212753) compounds to produce a variety of substituted phthalazines. nih.gov The synthesis of 1-chloro-4-aryl-phthalazines is a key step in creating more complex derivatives, which can then be reacted with hydrazines or other nucleophiles. tandfonline.com

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for functionalizing such scaffolds. While triflates are also commonly used for Suzuki and Sonogashira couplings on the phthalazinone core, the chloro derivative serves as a readily available precursor for similar transformations, enabling the synthesis of 4-aryl, 4-heteroaryl, and 4-alkynyl phthalazinones. rsc.orgrsc.org These reactions significantly expand the chemical space accessible from the 4-chloro-phthalazinone intermediate, facilitating the development of new compounds with potential applications in medicine and materials science. rsc.orgresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2257-69-4 | scbt.com |

| Molecular Formula | C₈H₅ClN₂O | scbt.com |

| Molecular Weight | 180.59 g/mol | scbt.com |

| Synonyms | 4-Chloro-1(2H)-phthalazinone, 4-chloro-1,2-dihydrophthalazin-1-one | scbt.comcymitquimica.com |

Table 3: Examples of Synthetic Transformations of Chloro-Phthalazine Derivatives

| Starting Material | Reagent(s) | Product Type | Significance | Reference |

| 4-Benzyl-1-chlorophthalazine | Various Nucleophiles (Amines, Hydrazines) | 4-Benzyl-2-substituted phthalazin-1-one derivatives | Synthesis of diverse functionalized phthalazinones. | nih.gov |

| 1-Chloro-4-(4-isopropyl-phenyl)-phthalazine | Hydrazine (B178648) derivatives | Substituted hydrazine-phthalazine derivatives | Creation of precursors for further cyclization reactions. | tandfonline.com |

| 4-Benzyl-1-chlorophthalazine | Anthranilic Acid | Triazobenzo[a]-anthracen-7-one | Construction of complex, fused heterocyclic systems. | nih.gov |

| 1,2-Dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate* | Phenylboronic acid, Pd(0) catalyst | 4-Aryl phthalazinone | Demonstrates C-C bond formation via Suzuki coupling. | rsc.org |

*Note: This example uses a triflate, which is analogous to a halide as a leaving group in cross-coupling reactions, illustrating a key strategy for functionalizing the C4 position.

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

4-chloro-4H-phthalazin-1-one |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,7H |

InChI Key |

KJFRLLMCLLUBBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(N=NC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 1 4h Phthalazinone and Precursors

Classical Synthetic Approaches to Phthalazinone Core Structures

The formation of the phthalazinone skeleton is a well-established field in organic synthesis. nih.gov These methods primarily involve the condensation of benzene-derived precursors with hydrazine (B178648) or its derivatives to form the heterocyclic ring system.

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of the phthalazinone framework. These methods efficiently construct the bicyclic system by reacting a suitable precursor containing a carbonyl group and a carboxylic acid derivative (or a masked form) with a hydrazine-based reagent.

A widely employed and classical method for constructing the 1(4H)-phthalazinone core involves the reaction of 2-aroylbenzoic acids with hydrazine hydrate (B1144303). longdom.orgbu.edu.eg This reaction is typically performed by refluxing the reactants in a solvent such as ethanol (B145695). longdom.orglongdom.org The process begins with the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the phthalazinone ring system. For example, the reaction of 2-aroylbenzoic acids with hydrazine hydrate can afford 4-substituted phthalazin-1-ones. longdom.org This method's versatility allows for the synthesis of a diverse range of phthalazinone derivatives by simply altering the substituents on the starting 2-aroylbenzoic acid. bu.edu.eg A notable example is the Friedel-Crafts acylation of various phenols with phthalic anhydride to produce 2-aroylbenzoic acids, which are then cyclized with hydrazine hydrate to yield 4-(4′-hydroxyaryl)(2H)phthalazin-1-ones with high regioselectivity. researchgate.net

Table 1: Examples of Hydrazine-Based Cyclizations

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 2-Aroylbenzoic Acid | Hydrazine Hydrate | Refluxing Ethanol | 4-Substituted Phthalazin-1-one |

| 2-(4'-ethylbenzoyl) benzoic acid | Hydrazine Hydrate | - | 2-ethylanthraquinone precursor |

Phthalic anhydride and phthalimide are readily available and serve as common precursors for phthalazinone synthesis. longdom.orgbu.edu.eg The reaction of phthalic anhydride with hydrazine hydrate, often in the presence of acetic acid, is a primary method for producing phthalazinone derivatives. longdom.org For instance, the commercially available phthalic anhydride can be fused with phenylacetic acid to produce 3-benzylidenephthalide, which is then reacted with hydrazine hydrate in boiling ethanol to yield a benzylphthalazinone derivative. jst.go.jp Similarly, phthalimide can be converted to phthalazinones. The reaction of 1-(2-phthalimidoethyl) pyrrole with hydrazine hydrate results in the formation of 4-(2-hydroxyethylamino)-1(2H)-phthalazinone. bu.edu.eg

Table 2: Phthalazinone Synthesis from Anhydrides and Imides

| Precursor | Reagent | Conditions | Product Type |

|---|---|---|---|

| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Phthalazinone Derivatives |

| Phthalimide | Hydrazine Hydrate | - | Phthalazinone Derivatives |

Benzoxazinones are another class of precursors that can be effectively converted into phthalazinones. The reaction of 3,2-benzoxazin-4-one with hydrazine hydrate in boiling pyridine yields the corresponding phthalazinone derivatives. bu.edu.eg Altering the reaction solvent to ethanol can lead to the formation of a bis-phthalazinone. longdom.orgbu.edu.eg For example, reacting 1-aryl-3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol has been shown to produce bis-phthalazinone. longdom.orglongdom.org Furthermore, fusing a benzoxazin-4-one with ammonium acetate (B1210297) at 115°C can yield a 4-aryl-1(2H)-phthalazinone. longdom.orglongdom.org This method offers an alternative pathway to the phthalazinone core, leveraging the reactivity of the benzoxazinone ring system. ekb.eg

Halogenation Strategies for Phthalazinone Derivatives

The introduction of a halogen atom at the C-4 position of the phthalazinone ring is a crucial step for creating versatile intermediates like 4-chloro-1(4H)-phthalazinone. This halogenated derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

While chlorination is common, selective bromination at the C-4 position of the phthalazin-1(2H)-one core is also a well-documented strategy. This can be achieved using a combination of bromine (Br2) and potassium bromide (KBr), forming potassium tribromide (KBr3), in an acetate buffer. beilstein-journals.org This method provides the 4-bromo-derivative directly from the parent phthalazinone. beilstein-journals.org The resulting 4-bromo-phthalazinone is a valuable intermediate that can undergo further reactions, such as N-alkylation. For instance, the direct alkylation of 4-bromophthalazinone with reagents like methyl iodide or isopropyl iodide in the presence of potassium carbonate (K2CO3) selectively yields N-substituted lactams. beilstein-journals.org This selective halogenation is a key step that paves the way for extensive derivatization of the phthalazinone scaffold. beilstein-journals.orgnih.gov

Chlorination of Phthalazinones using Phosphorus Halides (e.g., POCl₃, PCl₅)

The conversion of the hydroxyl group in phthalazinones to a chloro group is a fundamental transformation, yielding the reactive intermediate this compound. This intermediate is crucial for further functionalization. The use of phosphorus halides, particularly phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), is a well-established and robust method for this chlorination.

A mixture of POCl₃ and PCl₅ is recognized as a very strong chlorinating agent that can effectively convert a wide variety of compounds. indianchemicalsociety.comepa.gov While POCl₃ alone can act as a chlorinating agent, the addition of PCl₅ often enhances its reactivity, making the combination more potent for challenging substrates. indianchemicalsociety.com This mixture has been successfully employed for the chlorination of phthalazinone precursors to yield chlorophthalazine derivatives. nih.gov For instance, the synthesis of a chlorophthalazine intermediate was achieved by treating the corresponding phthalazinone with a mixture of POCl₃ and PCl₅. nih.gov The reaction typically involves heating the phthalazinone substrate with an excess of the chlorinating agent. For similar heterocyclic systems like quinazolinones, the process involves fusing the substrate with POCl₃ and PCl₅ on a water bath for several hours, followed by quenching with ice-water to precipitate the chlorinated product. researchgate.net

The general procedure for this type of dehydroxy-chlorination involves refluxing the phthalazinone with neat POCl₃, sometimes in the presence of a base like N,N-dimethylaniline. researchgate.net The reaction can take several hours to reach completion. researchgate.net This method provides a direct and effective route to this compound, a key building block for the synthesis of various substituted phthalazines.

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing heterocyclic scaffolds like phthalazinone. These modern approaches, including palladium-catalyzed reactions, microwave-assisted synthesis, and multicomponent strategies, offer significant advantages over traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with Boronic Acids)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the pharmaceutical and fine chemical industries. rsc.orgresearchgate.net The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is particularly relevant for the functionalization of this compound. This reaction allows for the introduction of a wide range of aryl and alkenyl substituents at the C4 position.

The general catalytic cycle involves the in situ generation of a Pd(0) active species from a Pd(II) precatalyst. rsc.org This Pd(0) complex then undergoes oxidative addition with the chloro-phthalazinone. Subsequent transmetalation with the boronic acid and reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. researchgate.net This methodology is compatible with a broad array of functional groups. polyu.edu.hk The choice of ligand, base, and solvent is critical for optimizing the reaction and achieving high yields. rsc.orgpolyu.edu.hk While specific examples directly using this compound are not detailed in the provided sources, the extensive application of Suzuki coupling to other chloro-azaheterocycles strongly supports its feasibility for creating diverse phthalazinone derivatives. researchgate.netresearchgate.net

Microwave-Assisted Synthesis Protocols for Halogenated Phthalazines

Microwave-assisted organic synthesis has emerged as a green chemistry technique that significantly accelerates chemical reactions. tsijournals.comsphinxsai.com This method offers advantages such as reduced reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov The use of microwave irradiation has been successfully applied to the synthesis of phthalazinone derivatives. researchgate.net

One of the key benefits of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which can lead to dramatic rate enhancements. sphinxsai.com For instance, syntheses that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. researchgate.netmdpi.com This technology is not only time-efficient but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov The application of microwave-assisted protocols has proven effective for various steps in the synthesis of heterocyclic compounds, including the construction of the phthalazinone core itself. tsijournals.comresearchgate.net

| Method | Reaction Time | Yield | Advantages |

|---|---|---|---|

| Conventional Heating | Several hours (e.g., 24h) | Moderate to Good | Standard laboratory setup |

| Microwave Irradiation | Minutes | Good to Excellent | Reduced reaction time, high yield, greener alternative |

Multicomponent Reaction Strategies for Phthalazinone Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features of each starting material. nih.gov These reactions are characterized by their simplicity, synthetic efficiency, and atom economy, making them particularly attractive for building complex molecular scaffolds like phthalazinones. nih.govnih.gov

An ultrasound-promoted multicomponent synthesis of phthalazinones has been reported, involving the reaction of arenes, a cyclic anhydride, and a hydrazine derivative in the presence of a recyclable catalyst. researchgate.net This approach offers high yields and short reaction times. researchgate.netresearchgate.net MCRs provide a powerful platform for generating molecular diversity, as different starting materials can be readily employed to produce a library of structurally varied phthalazinone derivatives. nih.gov The convergence and efficiency of MCRs make them a valuable tool in modern drug discovery and organic synthesis. nih.gov

One-Pot Synthetic Sequences for Diversified Phthalazinone Scaffolds

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net These sequences are instrumental in creating diversified phthalazinone scaffolds, which are recognized as important pharmacophores in drug discovery. nih.govnih.gov

A domino one-pot strategy for the synthesis of phthalazinones has been developed, proceeding via a palladium-catalyzed acylation and subsequent nucleophilic cyclocondensation. researchgate.net This method utilizes simple aldehydes and nitrogen nucleophiles as starting materials. researchgate.net Another example involves a one-pot reaction to create phthalazinone-dithiocarbamate hybrids by treating an aminoalkyl phthalazinone with carbon disulfide and various benzyl or propargyl bromides. nih.gov Such one-pot sequences streamline the synthetic process, avoiding lengthy separation and purification steps, which is highly desirable for the efficient production of diverse chemical libraries based on the phthalazinone core. nih.gov

Reactivity and Mechanistic Investigations of 4 Chloro 1 4h Phthalazinone

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the phthalazinone core is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of phthalazinone chemistry, providing a reliable method for synthesizing derivatives with diverse functionalities. The general mechanism follows a nucleophilic aromatic substitution (SNAr) pathway, where the nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

Chlorine Atom Displacement by Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazine (B178648) Derivatives)

The reaction of 4-chloro-1(4H)-phthalazinone and its analogs with nitrogen-centered nucleophiles is a well-established method for synthesizing 4-amino-substituted phthalazinones. A range of primary and secondary amines, as well as hydrazine and its derivatives, have been successfully employed. For instance, various 4-substituted-1-chlorophthalazine derivatives react with amines such as piperidine, pyrrolidine, cyclohexylamine, and benzylamine (B48309) to yield the corresponding 4-amino derivatives africaresearchconnects.comresearchgate.net. Similarly, hydrazine hydrate (B1144303) readily displaces the chlorine atom to form 4-hydrazinyl-1(2H)-phthalazinone, a versatile intermediate for the synthesis of fused heterocyclic systems like triazolophthalazines zenodo.orgresearchgate.net.

The reaction conditions typically involve heating the chlorophthalazinone with the amine or hydrazine derivative in a suitable solvent, such as ethanol (B145695) ekb.egnih.gov. The reactivity of the amine is influenced by its nucleophilicity and steric hindrance.

| Nucleophile | Reagent(s) | Product | Reference(s) |

| Primary/Secondary Amines | Piperidine, Pyrrolidine, Cyclohexylamine, Benzylamine | 4-Alkylamino-1(2H)-phthalazinones | africaresearchconnects.comresearchgate.net |

| Hydrazine Hydrate | NH₂NH₂·H₂O | 4-Hydrazinyl-1(2H)-phthalazinone | zenodo.orgresearchgate.net |

| Ethanolamine | Ethanolamine, Dioxane | 4-(2-hydroxyethylamino)-1(2H)-phthalazinone derivative | ekb.eg |

| Morpholine | Morpholine | 4-Morpholinyl-1(2H)-phthalazinone derivative | zenodo.orgresearchgate.net |

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-centered nucleophiles, particularly alkoxides, can effectively displace the C-4 chlorine atom. The reaction of chlorophthalazine derivatives with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of the corresponding 4-methoxy-phthalazinone derivative ekb.egekb.eg. This reaction is typically carried out by refluxing the starting material with a solution of the alkoxide ekb.eg. The substitution proceeds smoothly, providing a straightforward route to 4-alkoxy-phthalazinones. The general applicability of this reaction has been demonstrated for various substituted chlorophthalazines zenodo.orgresearchgate.net. While less specifically detailed for this compound in the provided context, the reaction with phenoxides would be expected to proceed similarly, yielding 4-phenoxy-phthalazinone derivatives.

| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Reference(s) |

| Methoxide | Sodium Methoxide | Methanol | Reflux, 6 hours | 4-Methoxy-1(2H)-phthalazinone derivative | ekb.egekb.eg |

| Ethoxide | Sodium Ethoxide | Ethanol | Reflux, 3 hours | 4-Ethoxy-1(2H)-phthalazinone derivative |

Interactions with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, such as thiols and their corresponding thiolates, are also effective in substituting the chlorine at the C-4 position. These reactions provide access to 4-(alkylsulfanyl)phthalazinones and 4-(arylsulfanyl)phthalazinones. Palladium-catalyzed coupling reactions have been developed for the efficient synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones from 4-bromophthalazinone derivatives and aliphatic mercaptans, a reaction pathway highly analogous for the chloro-derivative researchgate.net. The reaction of 4-chloro-7-nitrobenzofurazan, a different heterocyclic system but with a similarly activated chlorine atom, with thiols has been shown to yield 4-thio derivatives, indicating the general reactivity pattern of activated aryl chlorides with sulfur nucleophiles nih.govnih.gov. The synthesis of phthalazine (B143731) derivatives through reactions with various sulfur nucleophiles is a recognized synthetic strategy ekb.egekb.eg. For example, thionation of the parent phthalazinone using phosphorus pentasulfide in xylene can convert the carbonyl group into a thiocarbonyl, yielding a thiophthalazine nih.gov.

| Nucleophile Type | Reagent Example | Catalyst/Conditions | Product Type | Reference(s) |

| Aliphatic Mercaptan | Isopropyl Mercaptan | Palladium Catalyst | 4-(Alkylsulfanyl)phthalazin-1(2H)-one | researchgate.net |

| Thiol | Benzo[d]thiazole-2-thiol | Triethylamine | 4-(Benzo[d]thiazol-2-ylthio) derivative | mdpi.com |

Formation of Carbon-Carbon Bonds via Carbon-Centered Nucleophiles

The formation of carbon-carbon bonds at the C-4 position of the phthalazinone ring can be achieved using various synthetic methodologies, including reactions with organometallic reagents and transition metal-catalyzed cross-coupling reactions. The reaction of chlorophthalazine derivatives with carbon nucleophiles like cyanide has been reported to yield the corresponding 4-cyano products zenodo.orgresearchgate.net. Additionally, Grignard reagents, such as p-tolylmagnesium bromide, have been investigated for their reactivity towards the phthalazinone core, suggesting a pathway for introducing aryl or alkyl groups africaresearchconnects.comresearchgate.net.

Modern cross-coupling reactions, while not extensively detailed for this compound in the provided search results, are a standard method for C-C bond formation on such scaffolds. For instance, the Suzuki-Miyaura cross-coupling reaction, which pairs an aryl halide with a boronic acid in the presence of a palladium catalyst, is widely used for aryl-aryl bond formation and has been applied to similar chloro-heterocycles like 4-chloroquinolines and 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) researchgate.netmdpi.com. A scalable synthesis of the PRMT5/MTA complex inhibitor MRTX1719 utilizes a Suzuki-Miyaura reaction on a complex chlorophthalazinone intermediate acs.org. Similarly, the Heck reaction, which couples aryl halides with alkenes, represents another potential route for C-C bond formation organic-chemistry.org.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference(s) |

| Cyanation | Cyanide | Not specified | 4-Cyano-1(2H)-phthalazinone derivative | zenodo.orgresearchgate.net |

| Grignard Reaction | p-Tolylmagnesium Bromide | Not specified | 4-(p-Tolyl)-1(2H)-phthalazinone derivative | africaresearchconnects.comresearchgate.net |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Pd(0) Catalyst | 4-Aryl-1(2H)-phthalazinone | researchgate.netmdpi.comacs.org |

C-H Functionalization Reactions of the Phthalazinone Ring System

Beyond nucleophilic substitution at the C-4 position, the phthalazinone scaffold can be modified through direct C-H bond functionalization. This strategy avoids the need for pre-functionalized starting materials (like the chloro-derivative) and offers a more atom-economical approach to synthesis. These reactions typically rely on transition-metal catalysis, where a directing group on the phthalazinone ring guides the catalyst to a specific C-H bond.

Acidic Imine C-H Bond Functionalization at C-4

While direct C-H functionalization at the C-4 position of the parent 1(2H)-phthalazinone is a specific and advanced topic, the broader field of transition-metal-catalyzed C-H activation of phthalazinones is an active area of research. The nitrogen and oxygen atoms within the phthalazinone core can act as directing groups to facilitate diverse C-H activation and functionalization reactions in the presence of transition-metal catalysts like rhodium, ruthenium, palladium, and iridium researchgate.netrsc.orgnih.gov. These methods enable reactions such as sulfonylation, halogenation, alkylation, and annulation, typically at the C-8 position of the benzo portion of the ring system, guided by the N-2 nitrogen rsc.orgnih.gov.

The concept of C-H activation, particularly using palladium catalysis guided by directing groups, is a powerful tool in modern organic synthesis rsc.orgnih.gov. Although the literature found does not specifically detail the acidic imine C-H bond functionalization at the C-4 position of the parent phthalazinone, copper-mediated C-H/C-H coupling strategies have been developed to construct the phthalazinone scaffold itself, which involves the formation of the C-4 substituted product via a C-H activation mechanism beilstein-journals.org. This indicates that under the right catalytic conditions, the C-H bonds of the core structure are reactive, though selectivity for the C-4 position for functionalization of the pre-formed heterocycle is not explicitly documented.

Functionalization of N-Aryl Phthalazinones

N-aryl phthalazinones serve as versatile substrates for a variety of functionalization reactions. The development of new synthetic methods for their direct modification is a key area in organic and medicinal chemistry. researchgate.net One prominent strategy involves the transition metal-catalyzed C(sp²)–H functionalization, which allows for the introduction of various substituents onto the N-aryl ring. acs.orgresearchgate.net

For instance, Ruthenium(II)-catalyzed C(sp²)–H hydroxyalkylation of N-aryl phthalazinones with a range of aldehydes and activated ketones has been successfully demonstrated. acs.orgnih.govacs.org This reaction proceeds under mild conditions and leads to the formation of mono-hydroxyalkylated products exclusively. acs.org The process shows good functional group tolerance, including with sterically hindered substrates. acs.org The resulting hydroxyalkylated phthalazinones can undergo subsequent Mitsunobu cyclization to yield biologically relevant indazolophthalazinones. acs.orgresearchgate.netnih.gov

The optimization of this Ru(II)-catalyzed reaction has been studied, with findings indicating that the choice of catalyst, additives, and solvents plays a crucial role. A cationic Ru(II) catalyst in DCE at 40 °C, particularly with the use of NaOAc as an additive, has been shown to significantly improve reaction yields. acs.org

Below is a table summarizing the Ru(II)-catalyzed hydroxyalkylation of various N-Aryl Phthalazinones.

| Substrate (N-Aryl Group) | Aldehyde/Ketone Partner | Catalyst System | Additive | Yield (%) | Reference |

| 2-(3-chlorophenyl) | Ethyl glyoxalate | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | NaOAc | 48-85 (optimized) | acs.org |

| ortho-substituted N-aryl | Ethyl glyoxalate | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | NaOAc | 83 | acs.org |

| sterically congested N-aryl | Ethyl glyoxalate | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | NaOAc | 42 | acs.org |

| 8-NO₂-N-aryl | Ethyl glyoxalate | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | NaOAc | 69 | acs.org |

| N-aryl benzophthalazinone | Ethyl glyoxalate | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | NaOAc | 72 | acs.org |

Transition Metal-Catalyzed C-H Activation (e.g., Rh(III)-catalyzed, Ru(II)-catalyzed)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of phthalazinones, offering a direct and atom-economical approach to creating complex molecular architectures. rsc.orgnih.govresearchgate.net Catalysts based on rhodium, ruthenium, palladium, and iridium have been effectively employed. rsc.orgnih.gov

Rhodium(III)-Catalyzed C-H Activation:

Rhodium(III) catalysts have proven particularly effective for the C-H functionalization of phthalazinones. The catalyst tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate (Cp*Rh(MeCN)₃₂) can promote C-H functionalization at the C8 position of the phthalazinone core. acs.orgacs.org This allows for reactions such as oxidative alkenylation with olefins, hydroarylation with alkynes, and iodination using N-iodosuccinimide. acs.orgacs.org This method provides a rapid route to C8-substituted phthalazinones without the need to build the phthalazinone ring from an already functionalized precursor. acs.orgacs.org

Furthermore, Rh(III) catalysis facilitates C-H amidation of N-aryl phthalazinones using dioxazolones as robust amidation sources. nih.govacs.org This reaction exhibits broad functional group tolerance and complete site-selectivity, and the resulting products can be transformed into other biologically relevant N-heterocycles. nih.govacs.org Another application is the direct integration of phthalazinone and succinimide (B58015) scaffolds through the Rh(III)-catalyzed C-H functionalization of N-aryl phthalazinones with maleimides. researchgate.netresearchgate.net

A novel Rh(III)-catalyzed annulation of phthalazinones with allenes has also been developed, leading to indazole derivatives with a quaternary carbon. researchgate.net The proposed mechanism involves a sequence of C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. researchgate.net

Ruthenium(II)-Catalyzed C-H Activation:

Ruthenium(II)-based catalysts are also widely used for C-H functionalization of the N-aryl group in N-aryl phthalazinones. acs.orgnih.gov As mentioned previously, Ru(II) catalysis is effective for C-H hydroxyalkylation with aldehydes and ketones. researchgate.netnih.govacs.org This reaction provides access to hydroxyalkylated intermediates that can be further cyclized. acs.orgnih.gov The catalytic system typically involves a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ combined with a silver salt co-catalyst and an acetate (B1210297) additive. acs.org

The table below provides examples of different transition metal-catalyzed C-H activation reactions on phthalazinone scaffolds.

| Catalyst Family | Specific Catalyst System | Coupling Partner | Reaction Type | Product Type | Reference |

| Rh(III) | CpRh(MeCN)₃₂ | Olefins, Alkynes, NIS | C8-Alkenylation, Hydroarylation, Iodination | C8-substituted phthalazinones | acs.orgacs.org |

| Rh(III) | Not Specified | Dioxazolones | C-H Amidation | N-Aryl amidated phthalazinones | nih.govacs.org |

| Rh(III) | [RhCpCl₂]₂ / AgSbF₆ | Maleimides | C-H Functionalization | Phthalazinone-succinimide hybrids | researchgate.netresearchgate.net |

| Rh(III) | Not Specified | Allenes | [4+1] Annulation | Indazole derivatives | researchgate.net |

| Ru(II) | [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | Aldehydes, Ketones | C-H Hydroxyalkylation | Hydroxyalkylated N-aryl phthalazinones | acs.orgnih.govacs.org |

Ring-Opening and Ring-Closure Transformation Pathways

The phthalazinone ring system can undergo various transformations, including ring-opening and ring-closure reactions, to generate diverse heterocyclic structures.

Ring-closure reactions are fundamental to the synthesis of the phthalazinone core itself and its condensed derivatives. One such method involves the condensation of 1,4-dichlorophthalazine (B42487) with thiosemicarbazide, followed by subsequent ring-closure reactions to form condensed heterocyclic systems like s-triazolo and triazino derivatives. niscpr.res.in For example, reacting the intermediate 1,4-bis(thiosemicarbazido)phthalazine with carbon disulphide in an alkaline medium leads to the formation of 1,4-bis[3',5'-dithioxy-s-triazol-1'-yl]phthalazine. niscpr.res.in

Conversely, ring-opening of the pyridazine (B1198779) portion of the phthalazine core can be induced by electron transfer. Studies have shown that 1-chloro-4-X-phthalazines (where X is a substituent capable of anionic elimination, such as Cl, OPh, or OMe) can undergo a ring-opening reaction to form phthalonitrile. rsc.org

The synthesis of phthalazine-1,4-diones versus N-aminophthalimides from precursors like isobenzofuran-1,3-dione and hydrazine highlights the competition between different cyclization pathways. The formation of N-aminophthalimide products results from a kinetically controlled 5-exo cyclization, while the phthalazine-1,4-dione products are formed through a thermodynamically favored 6-endo cyclization. nih.gov The reaction conditions can be tuned to selectively favor one pathway over the other. nih.gov

Tautomerism and Dynamic Equilibrium Studies (Lactam-Lactim Tautomerism)

Phthalazinone and its derivatives can exist in different tautomeric forms, most notably the lactam and lactim forms. This tautomerism is a crucial aspect of their chemical behavior and biological function. nih.gov

Computational studies using density functional theory (DFT) have been employed to evaluate the relative stability of phthalazinone tautomers in both the gas phase and in solution. chemmethod.com These studies investigate the effect of solvents on the tautomeric equilibrium and can calculate properties like dipole moments and atomic charges for each tautomer. chemmethod.com The presence of a water molecule can assist in the proton transfer between tautomers, reducing the activation energy barrier compared to the uncatalyzed process. chemmethod.com

Experimental techniques like 2D IR spectroscopy have proven effective in identifying and distinguishing between lactam and lactim tautomers of aromatic heterocycles in aqueous solutions. nih.gov While the O-H stretching vibration of the lactim form is often obscured by water signals in standard IR spectroscopy, 2D IR can identify distinct marker vibrations in the fingerprint region. nih.gov For related compounds like 6-chloro-2-pyridone, the lactam form is generally more stable, but substitution can shift the equilibrium. nih.gov For this specific pyridone derivative, the equilibrium constant Keq = [lactam]/[lactim] was determined to be 2.1 at room temperature. nih.gov

The equilibrium between tautomers can be influenced by several factors, including substitution effects and the solvent. For a series of 1-benzamidoisoquinoline derivatives, the equilibrium could be controlled by the electronic nature of substituents on the phenyl ring. The relative amount of the amide (lactam-like) form varied from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group. mdpi.com This demonstrates that both intramolecular hydrogen bonding and intermolecular interactions with the solvent play a competitive role in determining which tautomer is favored. mdpi.com

Derivatization and Functionalization Strategies Using 4 Chloro 1 4h Phthalazinone As a Synthon

N-Alkylation and N-Acylation Approaches on the Phthalazinone Nitrogen

The nitrogen atom at position 2 of the phthalazinone ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce a variety of substituents, significantly influencing the molecule's physicochemical properties and biological activity.

N-Alkylation:

Chemoselective N-alkylation is a common strategy to introduce alkyl groups onto the phthalazinone nitrogen. rsc.org This is typically achieved by reacting the phthalazinone with an appropriate alkyl halide, such as ethyl chloroacetate (B1199739), in the presence of a base like anhydrous potassium carbonate (K₂CO₃). nih.govnih.gov For instance, the reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate results in the formation of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate. rsc.orgnih.gov This ester can then be further modified, for example, through hydrazinolysis to produce the corresponding acetohydrazide, a versatile intermediate for synthesizing more complex derivatives. nih.gov

Another approach involves the reaction with chloroacetic acid in an aqueous sodium hydroxide (B78521) solution to yield a carboxylic acid derivative. The choice of solvent and base is critical in directing the alkylation to the nitrogen atom over the oxygen atom, a concept explained by Pearson's hard and soft acid-base (HSAB) principle. rsc.org

N-Acylation:

N-acylation introduces an acyl group to the phthalazinone nitrogen. This can be accomplished by reacting the phthalazinone with an acylating agent like benzoyl chloride in the presence of a base such as triethylamine. derpharmachemica.com The resulting N-acyl derivatives can serve as intermediates for further transformations. For example, acylation of 2-benzyl-2,3-dihydrophthalazine-1,4-dione (B7773571) with 2-(bromomethyl)-benzoyl chloride has been reported. longdom.org

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate, K₂CO₃ | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | N-Alkylation |

| 4-(4-Methoxyphenyl)phthalazin-1(2H)-one | Chloroacetic acid, NaOH | (4-(4-Methoxyphenyl)-1-oxophthalazin-2(1H)-yl)acetic acid | N-Alkylation |

| 4-Hydrazinophthalazin-1-chloro phthalazine (B143731) | Benzoyl chloride, Triethylamine | N'-(1-Chloro-phthalazin-4-yl)-benzohydrazide | N-Acylation |

Introduction of Diverse Heterocyclic Moieties

The 4-chloro-1(4H)-phthalazinone scaffold is an excellent starting point for synthesizing fused heterocyclic systems and for grafting other important chemical entities like saccharides and nucleoside analogues.

The reactivity of the chlorine atom at the C4 position and the nitrogen at the N2 position allows for the construction of fused ring systems.

Pyrazolophthalazines: These can be synthesized through multi-component reactions. For instance, the three-component reaction of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) is a common strategy. chemrevlett.com Another approach involves the condensation of 2-chloro-3-formyl quinolines, malononitrile or ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione. longdom.org

Triazolophthalazines: These fused heterocycles can be prepared from this compound derivatives. For example, reaction of a 1-chloro-4-substituted phthalazine with hydrazine (B178648) hydrate (B1144303) can lead to a hydrazino derivative, which can then be cyclized to form a triazolophthalazine. derpharmachemica.com The reaction of 1-chlorobenzo[g]phthalazinone with hydrazine, followed by treatment with formic or acetic acid, also yields triazolophthalazine derivatives. researchgate.net

The incorporation of sugar and nucleoside moieties onto the phthalazinone core can enhance biological activity due to the increased hydrophilicity, which can improve transport into biological systems. nih.gov

Saccharide Analogues: Silylated phthalazinone derivatives can be coupled with per-O-acetylated sugars in the presence of a catalyst like SnCl₄ to form β-anomers of N-glycosylated phthalazinones. nih.gov

Nucleoside Analogues: this compound is a key intermediate for the synthesis of various nucleoside analogues. nih.gov For example, it can be converted to a phthalazine-1(2H)-selenone derivative, which can then be used to create selenium-bearing nucleoside analogs. nih.gov

Regioselective Functionalization Techniques for Complex Scaffolds

Regioselectivity, the ability to control the position of a chemical reaction on a molecule, is crucial when dealing with complex scaffolds that have multiple reactive sites. In the context of this compound, regioselective reactions allow for precise modification of the molecule.

For instance, in the synthesis of 1,2,4-triazolo[4,3-a]quinazolin-9-ones, the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides proceeds regioselectively to form the angular regioisomer rather than the linear one. nih.gov This control is often dictated by electronic factors rather than steric hindrance. nih.gov Similarly, catalyst-free [3+3] annulation reactions between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines demonstrate high regioselectivity in the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org

Development of Highly Functionalized Phthalazinone Scaffolds for Chemical Libraries

The phthalazinone scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities. nih.govnih.gov This makes it an attractive starting point for the development of chemical libraries for drug discovery.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. These calculations provide information about the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

This table presents representative data for a heterocyclic compound to illustrate the concept, as specific values for 4-Chloro-1(4H)-phthalazinone were not found in the search results.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For a related compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, an electrostatic potential-encoded electron density surface has been obtained to understand its chemical reactivity. researchgate.netresearchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be deformed. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.24 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.65 |

This table presents representative data for a heterocyclic compound to illustrate the concept, as specific values for this compound were not found in the search results.

Conformational Analysis and Stability Profiling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, rotation around single bonds can lead to different conformers. Theoretical calculations can be used to determine the potential energy surface of the molecule, identifying the most stable conformers (energy minima) and the transition states for their interconversion.

A physicochemical study of the related compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one revealed its conformational and electronic characteristics, which are valuable for designing new antifungal agents. researchgate.net Understanding the preferred conformation of this compound is essential for predicting its interactions with other molecules, such as biological receptors.

Mechanistic Insights from Quantum Chemical Calculations of Reactions

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic substitution at the chlorine-bearing carbon atom. researchgate.net Theoretical studies can model the reaction pathway, identifying the transition state structures and calculating the activation energies. This provides a detailed understanding of the reaction's feasibility and kinetics. For instance, the reaction of 1-chlorobenzo[g]phthalazinone with various nucleophiles like morpholine, cyanide, and amines has been studied, demonstrating the reactivity of the chloro-substituted phthalazinone core. researchgate.net

Structure-Reactivity Relationship Elucidation through Theoretical Parameters

Theoretical parameters obtained from computational studies can be used to establish quantitative structure-reactivity relationships (QSRRs). By correlating calculated properties (such as orbital energies, atomic charges, and reactivity descriptors) with experimentally observed reaction rates or equilibrium constants for a series of related compounds, predictive models can be developed. For phthalazinone derivatives, understanding how substituents affect the electronic properties and, consequently, the reactivity is crucial for designing new molecules with desired characteristics.

Molecular Modeling Approaches to Predict Chemical Interactions

Molecular modeling, particularly molecular docking, is a powerful technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. tandfonline.com This approach is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For phthalazinone derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets. For example, novel 4-substituted-2(1H)-phthalazinone derivatives have been studied as α-adrenoceptor antagonists, with molecular modeling used to rationalize the biological results. cu.edu.egnih.gov Similarly, docking studies have been employed to understand the binding of chlorophthalazine derivatives to PARP-1, an enzyme involved in DNA repair and a target for cancer therapy. tandfonline.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding of the ligand to the receptor.

Synthetic Applications and Strategic Derivatization of 4 Chloro 1 4h Phthalazinone

Role as Precursor for Complex Heterocyclic Systems and Novel Compounds

4-Chloro-1(4H)-phthalazinone is a versatile building block for the synthesis of diverse and complex heterocyclic systems. The reactivity of the chlorine atom at the C4 position allows for nucleophilic substitution reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is the cornerstone for constructing fused heterocyclic systems and novel substituted phthalazinones.

For instance, the chloro group can be displaced by amines, hydrazines, or other nitrogen-containing nucleophiles to create fused ring systems. The reaction of 1-chloro-4-substituted-phthalazine derivatives with hydrazine (B178648) hydrate (B1144303) can yield corresponding hydrazine derivatives, which are key intermediates for synthesizing triazolo[4,3-b]phthalazine structures . Similarly, reaction with glycine (B1666218) can lead to the formation of phthalazino[1,2-b]imidazoline-3-one .

Furthermore, the N2 position of the phthalazinone ring can be alkylated to introduce various side chains, which can then be further functionalized. For example, N-alkylation with ethyl bromoacetate (B1195939) produces an ester derivative that can be converted to a hydrazide. This hydrazide serves as a precursor for creating 1,3,4-oxadiazole (B1194373) rings, thereby linking another heterocyclic system to the phthalazinone core ekb.eg. Multicomponent reactions also provide an efficient route to complex molecules. A one-pot, three-component reaction involving a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound can yield novel pyran-linked phthalazinone-pyrazole hybrids nih.gov.

The following table summarizes selected examples of complex heterocyclic systems synthesized from phthalazinone precursors.

| Precursor Functional Group | Reagent(s) | Resulting Heterocyclic System/Derivative | Reference |

| C4-Chloro | Glycine | Phthalazino[1,2-b]imidazoline-3-one | |

| C4-Chloro | Anthranilic acid | Phthalazino[1,2-b]quinazolinone | |

| C4-Chloro | Hydrazine hydrate | 4-Hydrazino-phthalazine derivative | |

| N2-H (after conversion to ester) | Hydrazine hydrate, Aromatic acids/POCl₃ | N2-linked 1,3,4-Oxadiazole derivatives | ekb.eg |

| Phthalazinone core | 1H-Pyrazole-5-carbaldehyde, Malononitrile (B47326) | Pyran-linked phthalazinone-pyrazole hybrids | nih.gov |

| 4-Aryl-phthalazinone (N2-H) | Chloroacetyl chloride, Hydrazine hydrate | Acetic acid hydrazide derivatives | ekb.eg |

Utility in Polymer Chemistry and Material Science (e.g., Poly(phthalazinone ether)s)

The rigid and thermally stable phthalazinone moiety is an attractive component for high-performance polymers. This compound and its derivatives, particularly hydroxyl-functionalized analogues like 4-(4-hydroxyphenyl)-1(2H)-phthalazinone, are key monomers in the synthesis of poly(phthalazinone ether)s. These polymers are typically produced through nucleophilic aromatic substitution polycondensation reactions.

A prominent class of these materials is the poly(phthalazinone ether sulfone ketone)s (PPESKs). These are synthesized from monomers such as bis(4-fluorophenyl) ketone, bis(4-chlorophenyl) sulfone, and a phthalazinone-containing bisphenol cityu.edu.hk. A similar approach using 4,4'-dichlorobenzophenone (B107185) and 4,4'-dichlorodiphenyl sulfone also yields high-performance PPESKs researchgate.net. These polymers exhibit excellent thermal properties, including high glass transition temperatures (Tg) and exceptional thermo-oxidative stability, with temperatures for 5% weight loss often exceeding 500°C researchgate.netresearchgate.net.

The properties of these polymers make them suitable for applications requiring high thermal resistance, such as composites, high-temperature adhesives, and insulating coatings researchgate.net. The films cast from PPESK solutions are typically transparent, strong, and flexible researchgate.netresearchgate.net.

Furthermore, the poly(phthalazinone ether ketone) (PPEK) backbone can be functionalized to create materials for specific applications. For example, sulfonation of PPEK yields sulfonated poly(phthalazinone ether ketone)s (SPPEK). These materials act as cation exchange membranes and have been investigated for use in electrodialysis due to their high ion perm-selectivity, good proton conductivity, and excellent thermal stability mdpi.com.

The table below highlights key properties of some phthalazinone-based polymers.

| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |

| Poly(phthalazinone ether sulfone ketone) (PPESK) | Bis(4-chlorophenyl) sulfone, Bis(4-fluorophenyl) ketone, 4-(4-hydroxybenzyl)-2,3-phthalazin-1-one | High Tg, Excellent thermo-oxidative stability | High-performance plastics, Melt processing | cityu.edu.hk |

| Poly(phthalazinone ether sulfone ketone) (PPESK) | 4-(4-hydroxylphenyl)-2,3-phthalazin-l-one, 4,4'-dichlorodiphenyl sulfone, 4,4'-dichlorobenzophenone | Tg: 264-299°C, Td5% > 500°C, Forms tough, flexible films | Composites, Adhesives, Insulating coatings | researchgate.net |

| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | Poly(phthalazinone ether ketone), Chlorosulfonic acid | High ion perm-selectivity, High proton conductivity, Td5% ~360°C | Cation exchange membranes for electrodialysis | mdpi.com |

Enabling Synthesis of Optically Active or Chiral Phthalazinone Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While the direct asymmetric synthesis of phthalazinones starting from this compound is not extensively documented, established principles of stereoselective synthesis can be applied to create optically active derivatives.

One viable strategy is the introduction of a chiral auxiliary. This involves reacting the phthalazinone scaffold with a readily available, enantiomerically pure molecule. For example, the N2-position of the phthalazinone ring can be derivatized with a chiral moiety, such as an amino acid ester. In one study, a phthalazinone precursor was coupled with various amino acid hydrochlorides, introducing a chiral center into the side chain nih.gov. Although this particular study did not start with the 4-chloro derivative, the methodology illustrates a feasible pathway. A synthetic route could involve the initial N-alkylation of this compound with a chiral group, followed by the substitution of the C4-chloro group to build the final molecule. The chiral auxiliary can influence the stereochemical outcome of subsequent reactions or simply be part of the final active molecule.

Another common approach is chiral resolution, which separates a racemic mixture into its constituent enantiomers wikipedia.org. A racemic phthalazinone derivative, synthesized from this compound, could be reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers wikipedia.org. Alternatively, chiral chromatography can be employed for the separation of enantiomers.

A third approach involves asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. While specific examples for the this compound precursor are scarce, this remains a powerful tool in modern organic synthesis for creating chiral molecules.

These strategies represent potential pathways for leveraging the this compound scaffold in the synthesis of optically active compounds for pharmaceutical research.

Design Principles for Diverse Phthalazinone-Based Chemical Libraries

The phthalazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. This makes it an ideal framework for the design of chemical libraries aimed at discovering new drug candidates. This compound is an excellent starting point for generating such libraries due to its dual reactive sites, which allow for the systematic introduction of diverse chemical functionalities.

Key design principles for creating phthalazinone-based libraries include:

Molecular Hybridization : This strategy involves combining the phthalazinone pharmacophore with other known bioactive moieties to create a single hybrid molecule. This can lead to compounds with improved affinity, modified selectivity, or even dual-action mechanisms. For example, phthalazinone-dithiocarbamate hybrids have been synthesized to explore novel anticancer agents mdpi.com. The design can be guided by replacing known substructures in other active molecules with the phthalazinone core.

Structure-Based and Ligand-Based Design : For specific targets, computational tools can be used to design molecules that fit into the active site of a protein (structure-based) or that mimic the properties of known ligands (ligand-based). This rational design approach helps to focus the library on compounds with a higher probability of being active. Novel 4-substituted phthalazinone derivatives have been designed as α-adrenoceptor antagonists using such principles cu.edu.egnih.gov.

Combinatorial Derivatization : The reactivity of this compound allows for a combinatorial approach to library synthesis. A variety of substituents can be introduced at the C4 position via nucleophilic substitution, while another set of diverse groups can be added at the N2 position through reactions like alkylation or acylation. This creates a matrix of related compounds, allowing for a systematic exploration of the chemical space around the phthalazinone core. This approach is fundamental to establishing structure-activity relationships (SAR).

Diversity-Oriented Synthesis : This principle aims to create a library of structurally diverse and complex molecules from a simple starting material. By using a range of different reaction types and building blocks on the this compound scaffold, a wide variety of heterocyclic systems and substitution patterns can be generated, increasing the chances of finding hits against new biological targets. The synthesis of libraries of phthalazinones has been employed to discover anti-inflammatory and anti-proliferative agents nih.gov.

Through these design strategies, this compound serves as a foundational molecule for generating extensive and diverse chemical libraries, which are essential tools in modern drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.